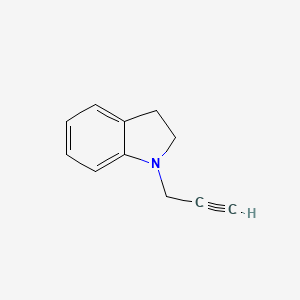

1-(Prop-2-yn-1-yl)indoline

Overview

Description

“1-(Prop-2-yn-1-yl)indoline” is a type of indole derivative . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis Analysis

The compound can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . Under these conditions, the ester group remains unaffected and there is no noticeable alkyne/allene rearrangement .

Molecular Structure Analysis

The molecular structure of the compound was confirmed through single-crystal X-ray diffraction analysis . The experimental results regarding the molecular geometry and intermolecular interactions within the crystal are in accordance with the DFT calculations and Hirshfeld surface analysis .

Chemical Reactions Analysis

The compound undergoes oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .

Physical and Chemical Properties Analysis

The compound forms yellow crystals . Its melting point is between 94–96 °C . The IR spectrum shows peaks at 3244, 3111, 2947, 2110, 1688, 1613, 1430, 1316, 1200, 1100, 751, 696 cm^-1 . The 1H-NMR and 13C-NMR spectra provide further details about the compound’s structure .

Scientific Research Applications

Synthesis and Characterization

- DFT Study and Synthesis of New 1,2,3-Triazoles: The reactivity of 1-(prop-2-yn-1-yl)indoline derivatives in 1,3-Dipolar Cycloaddition to create new cycloadducts was explored. Theoretical studies using DFT-B3LYP methods validated the experimental regiochemistry findings, emphasizing the substance's potential in novel synthetic routes (Tribak, Skalli, & Rodi, 2017).

Medicinal Chemistry and Biological Evaluation

- Anti-inflammatory Agents: Research on derivatives of this compound led to the development of compounds with potential anti-inflammatory properties. The derivatives underwent various synthesis stages, and their effectiveness was evaluated using the carrageenan-induced Rat Hind Paw Edema model (Rehman, Saini, & Kumar, 2022).

- Antibacterial and Antifungal Activity: Novel 1H-Indole derivatives, synthesized from this compound, showed significant antimicrobial activities. These compounds were effective against various pathogens, including Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (Unnamed authors, 2020).

Photophysical and Theoretical Studies

- Experimental and Theoretical Approach to Spiro[indoline-3,2′-pyrrolidines]: The synthesis of spiro[indoline-3,2′-pyrrolidin]-2-ones and related compounds, involving this compound, was studied. This research included a comprehensive analysis of the chemical structures, photophysical properties, and theoretical aspects, revealing insights into the electrophilic and steric influences in these reactions (Hussein, Moussa, El Guesmi, & Ahmed, 2018).

Synthesis of Novel Compounds

- Creation of 1H-indole-2-carbaldehydes and Indolin-3-ols: A gold(I)-catalyzed cycloisomerization method was developed for synthesizing these compounds from this compound derivatives. This approach highlights the substance's versatility in forming structurally diverse products (Kothandaraman, Mothe, Toh, & Chan, 2011).

Mechanism of Action

Target of Action

The primary targets of 1-(Prop-2-yn-1-yl)indoline are proteins in prevalent pathogens, including Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) strains . These proteins play a crucial role in the survival and proliferation of these bacteria, making them ideal targets for antibacterial agents .

Mode of Action

This compound interacts with its targets by binding to the proteins of the bacteria. Molecular docking simulations with Staphylococcus aureus (PDB ID: 4TU5) and Escherichia coli (PDB ID: 6YD9) proteins exhibit promising binding affinities of -10.44 kJ/mol and -8.4 kJ/mol, respectively . This binding disrupts the normal function of the proteins, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

The compound’s ability to bind to bacterial proteins suggests that it likely interferes with essential biochemical processes within the bacteria, such as protein synthesis or metabolic pathways . The disruption of these pathways can lead to the death of the bacteria or inhibit their growth .

Pharmacokinetics

Isatin triazole, a similar compound, demonstrates favorable gastrointestinal absorption properties, low toxicity profiles, adherence to lipinski’s rule of five, and compliance with veber and ghose standards

Result of Action

The result of this compound’s action is a notable enhancement in antibacterial activity against both E. coli and S. aureus . This is achieved through the compound’s interaction with bacterial proteins, which disrupts their normal function and inhibits bacterial growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the compound’s stability, efficacy, and action . Additionally, the compound’s action may also be influenced by the specific characteristics of the bacterial strain it is targeting

Biochemical Analysis

Biochemical Properties

1-(Prop-2-yn-1-yl)indoline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in oxidative formylation reactions . The nature of these interactions often involves the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways in which they are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the activity of certain signaling molecules, leading to changes in cellular responses and metabolic activities. Additionally, this compound has been shown to impact the expression of genes involved in critical cellular processes, thereby altering the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context . The compound’s ability to form stable complexes with enzymes and other proteins is a key aspect of its mechanism of action. Furthermore, this compound can induce changes in gene expression, which can have downstream effects on various biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that its impact can persist even after the initial exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and the levels of metabolites within the cell. The compound’s role in oxidative formylation reactions is particularly noteworthy, as it can affect the overall metabolic balance and the production of key metabolic intermediates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions are crucial for the compound’s bioavailability and its ability to exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name |

1-prop-2-ynyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTLWRHBSRAEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B3331670.png)

![tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate](/img/structure/B3331691.png)

![2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B3331694.png)

![6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3331703.png)

![7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3331722.png)

![[3,3'-Bipyridine]-5,5'-dicarboxylic acid](/img/structure/B3331746.png)